REACTION_CXSMILES
|
[C:1]([C:3]([CH3:16])([CH3:15])[CH:4]([NH:8]S(C(C)(C)C)=O)[CH:5]1[CH2:7][CH2:6]1)#[N:2].[ClH:17].O1CCOCC1>CO>[ClH:17].[NH2:8][CH:4]([CH:5]1[CH2:7][CH2:6]1)[C:3]([CH3:16])([CH3:15])[C:1]#[N:2] |f:4.5|
|
Name
|
2-methylpropane-2-sulfinic acid (2-cyano-1-cyclopropyl-2,2-dimethyl-ethyl)-amide
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(C1CC1)NS(=O)C(C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(C#N)(C)C)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |